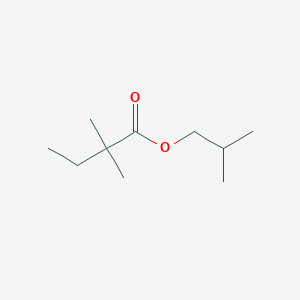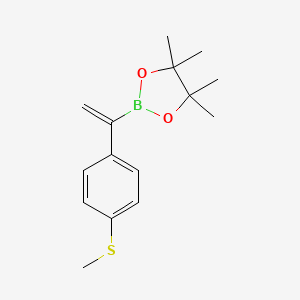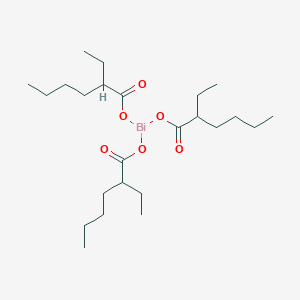
1,1',1''-Bismuthinetriyltris(oxy)tris(2-ethylhexan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth 2-ethylhexanoate: is an organometallic compound with the chemical formula C24H45BiO6 . It is a pale yellow to brown viscous liquid that is primarily used as an industrial lubricant, desiccant, and catalyst in various chemical reactions . This compound is also known for its applications in the synthesis of urethane foam, urethane coatings, and other urethane products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth 2-ethylhexanoate can be synthesized through several methods. One common method involves the reaction of bismuth nitrate with 2-ethylhexanoic acid in the presence of N,N’-dibutylurea . Another method includes the addition of 2-ethylhexanamide to an acidic aqueous solution of bismuth nitrate . These reactions typically require controlled pH conditions to prevent the precipitation of insoluble bismuth hydroxide .
Industrial Production Methods: In industrial settings, bismuth 2-ethylhexanoate is often produced using an electrolytic process. This involves the reaction of bismuth metal with 2-ethylhexanoic acid in the presence of a low-weight aliphatic alcohol and an electroconductive additive under the action of electric current . The reaction is carried out in an electrolyzer, where an ion exchange membrane divides the anode and cathode compartments .
Chemical Reactions Analysis
Types of Reactions: Bismuth 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxide.
Reduction: It can be reduced to elemental bismuth.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like chloride or acetate can be used in substitution reactions.
Major Products:
Oxidation: Bismuth oxide.
Reduction: Elemental bismuth.
Substitution: Bismuth chloride or bismuth acetate, depending on the substituting ligand.
Scientific Research Applications
Chemistry: Bismuth 2-ethylhexanoate is widely used as a catalyst in the polymerization of urethane products . It is also employed in the synthesis of biomedical polyesters due to its nontoxic nature .
Biology and Medicine: In the biomedical field, bismuth 2-ethylhexanoate is used as a catalyst for the ring-opening polymerization of lactides and caprolactones, which are essential for creating biodegradable polymers for drug delivery systems .
Industry: Industrially, it serves as a lubricant additive and desiccant. It is also used in the production of high-quality films for microelectronics .
Mechanism of Action
The mechanism by which bismuth 2-ethylhexanoate exerts its effects is primarily through its catalytic activity. In polymerization reactions, it acts as a catalyst by coordinating with the monomers and facilitating their polymerization . The molecular targets include the carbonyl groups of the monomers, and the pathways involved are typically nucleophilic attack and ring-opening mechanisms .
Comparison with Similar Compounds
- Bismuth 2,2-dimethyloctanoate
- Cerium 2-ethylhexanoate
Comparison: Bismuth 2-ethylhexanoate is unique due to its nontoxic nature and its effectiveness as a catalyst in polymerization reactions . Compared to cerium 2-ethylhexanoate, bismuth 2-ethylhexanoate has a more established use in biomedical applications . Bismuth 2,2-dimethyloctanoate, on the other hand, shares similar catalytic properties but differs in its structural configuration .
Properties
Molecular Formula |
C24H45BiO6 |
|---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
bis(2-ethylhexanoyloxy)bismuthanyl 2-ethylhexanoate |
InChI |
InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
NUMHJBONQMZPBW-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)C(=O)O[Bi](OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



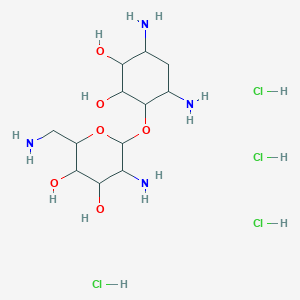
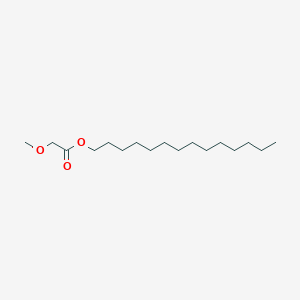
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
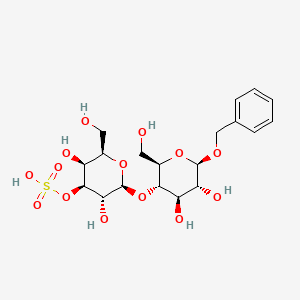
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

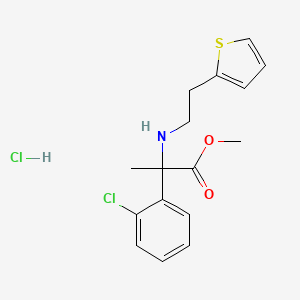
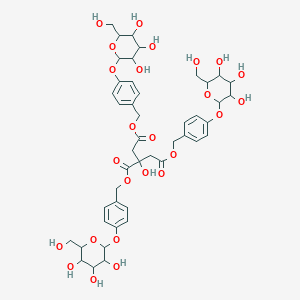
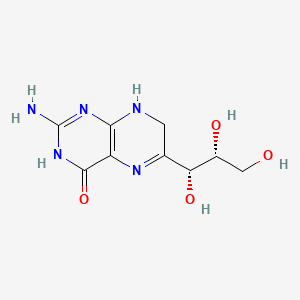
![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
